molecular formula C19H21N5O2S B3007369 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 905780-54-3

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3007369
CAS RN: 905780-54-3
M. Wt: 383.47
InChI Key: BAYFAESJJGGOJB-UHFFFAOYSA-N
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Description

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a structurally complex molecule that likely exhibits a range of interactions due to its various functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from structurally related compounds. For instance, the presence of a sulfanyl acetamide bridge, as seen in the title compounds of the first paper, suggests that similar intramolecular interactions may stabilize the conformation of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring, the introduction of the benzyl group, and the establishment of the sulfanyl acetamide linkage. The papers provided do not detail the synthesis of the exact compound but do discuss related structures where the acetamide moiety is present and may have a linearly extended or folded conformation, which could influence the synthetic route and the stability of intermediates .

Molecular Structure Analysis

The molecular structure of the compound can be inferred to some extent from related compounds. The crystal structures of related acetamides indicate that the conformation around the methylene carbon atom of the thioacetamide bridge is folded, and this could be similar in the compound of interest. The pyrimidine ring in the related compounds is inclined to the benzene ring, which suggests that the triazole ring in the compound of interest may also exhibit a significant inclination relative to the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the amino group on the triazole ring, the methoxy group on the phenyl ring, and the acetamide moiety. The amino group could participate in hydrogen bonding or act as a nucleophile in substitution reactions. The methoxy group could influence the electron density on the phenyl ring, affecting its reactivity. The acetamide group could engage in hydrogen bonding and potentially in amide bond formation or cleavage reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The intramolecular hydrogen bonding, as seen in related compounds, could affect the melting point and solubility. The presence of polar and nonpolar regions within the molecule suggests that it may have amphiphilic properties, which could influence its behavior in different solvents. The extended or folded conformation of the acetamide moiety could also impact the compound's crystal packing and, consequently, its solid-state properties .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of compounds related to the mentioned chemical involves reactions with organophosphorus compounds, leading to derivatives like triazolophosphopine and triazaphosphopine sulfides. These compounds are further alkylated to yield s-alkylated derivatives. The structural elucidation of these compounds is achieved through elemental analysis, IR, 1H-NMR, and MS spectra, indicating a wide scope of chemical modifications and potential applications in material science and chemical synthesis (Moustafa, 1999).

Antimicrobial Applications

Derivatives of 1,2,4-triazole, including those synthesized from compounds structurally similar to the one , have been studied for their antimicrobial activities. The synthesis process often involves multiple steps, including reactions with various ester ethoxycarbonylhydrazones and primary amines. Some of these derivatives have shown good to moderate activities against a range of microorganisms, highlighting their potential as leads in the development of new antimicrobial agents (Bektaş et al., 2010).

Anticonvulsant Activity

Research into the anticonvulsant activity of related compounds, such as functionalized amino acids where the alpha-methyl group is replaced with various heteroatom-containing moieties, has yielded promising results. Compounds demonstrating potent activity in animal models suggest potential applications in the development of new treatments for epilepsy and related conditions (Kohn et al., 1991).

Antiviral and Virucidal Activities

Studies on derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have explored their cytotoxicity and antiviral activities against human adenoviruses and ECHO-9 virus. These investigations reveal the potential of such compounds to inhibit viral replication, suggesting a path forward in the development of new antiviral drugs (Wujec et al., 2011).

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-8-9-16(26-2)15(10-13)21-18(25)12-27-19-23-22-17(24(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFAESJJGGOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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